molecular formula C8H6F2N2O B1457362 2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile CAS No. 1423032-05-6

2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile

Cat. No. B1457362
M. Wt: 184.14 g/mol
InChI Key: UOLLSNJVROMVMN-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile, also known as DFEPC, is a pyridine carboxylic acid derivative . It has a molecular weight of 184.15 and is typically available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2,2-difluoroethoxy)nicotinonitrile . The InChI code is 1S/C8H6F2N2O/c9-7(10)5-13-8-6(4-11)2-1-3-12-8/h1-3,7H,5H2 . This indicates that the molecule consists of a pyridine ring with a carbonitrile group at the 3-position and a 2,2-difluoroethoxy group at the 2-position.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 184.15 . The InChI code is 1S/C8H6F2N2O/c9-7(10)5-13-8-6(4-11)2-1-3-12-8/h1-3,7H,5H2 , which provides information about its molecular structure.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A series of novel 2-amino-pyridine-3-carbonitrile derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities. Compounds exhibited significant antimicrobial activity, with one showing a marked zone of inhibition. Antioxidant activity was assessed using the 2,2-diphenylpicrylhydrazyl method, with one compound demonstrating superior antioxidant activity among the series. This suggests potential for further research into these derivatives as antimicrobial and antioxidant agents (Lagu & Yejella, 2020).

Synthesis and Characterization of Novel Derivatives

Novel synthetic routes were explored for the creation of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitriles. These compounds exhibited unique absorption and fluorescence properties, suggesting applications in the development of new fluorescent materials or molecular probes (Landmesser, Linden, & Hansen, 2008).

Structural and Optical Characteristics

Research into pyridine derivatives has uncovered their structural and optical characteristics, offering insights into their potential use in electronic and photonic devices. One study detailed the synthesis and X-ray analysis of specific pyridine derivatives, highlighting their structural uniqueness and potential for application in materials science (Tranfić, Halambek, Cetina, & Jukić, 2011).

Versatile Intermediate for Synthesis

6-Chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile serves as a versatile building block for the synthesis of trifluoromethylated N-heterocycles, demonstrating the utility of pyridine-3-carbonitrile derivatives in the construction of complex molecular structures for various scientific applications (Channapur et al., 2019).

Photophysical Properties

The synthesis and characterization of pyridine derivatives have been explored for their potential applications based on photophysical properties. Studies on these compounds have led to a deeper understanding of their absorption and emission spectra, which could be beneficial for the development of new optical materials and sensors (Cetina, Tranfić, Sviben, & Jukić, 2010).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed or inhaled, and may cause skin or eye irritation . The hazard statements associated with this compound are H302, H312, H315, H319, H332, and H335 . These indicate potential hazards related to harmful ingestion, skin contact, skin irritation, eye irritation, harmful inhalation, and respiratory irritation, respectively .

properties

IUPAC Name

2-(2,2-difluoroethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-7(10)5-13-8-6(4-11)2-1-3-12-8/h1-3,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLLSNJVROMVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Difluoroethoxy)pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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